molecular formula C21H23BrN6O3 B12676051 N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide CAS No. 83249-47-2

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide

Cat. No.: B12676051
CAS No.: 83249-47-2
M. Wt: 487.3 g/mol
InChI Key: MFZCNHQXBMFAEU-UHFFFAOYSA-N
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Description

CAS No. 83249-47-2 is an azo-based acetamide derivative characterized by:

  • A phenyl ring substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 2, 6, and 4, respectively.
  • An azo (-N=N-) linkage connecting the substituted phenyl ring to a second aromatic ring.
  • A dipropylamino (-N(C₃H₇)₂) group at position 5 of the second phenyl ring.
  • An acetamide (-NHCOCH₃) group at the terminal position.

Its primary applications include use as a dye intermediate or analytical reference standard, though specific industrial uses are regulated under significant new use rules (SNURs) in some jurisdictions .

Properties

CAS No.

83249-47-2

Molecular Formula

C21H23BrN6O3

Molecular Weight

487.3 g/mol

IUPAC Name

N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(dipropylamino)phenyl]acetamide

InChI

InChI=1S/C21H23BrN6O3/c1-4-8-27(9-5-2)16-6-7-19(20(12-16)24-14(3)29)25-26-21-15(13-23)10-17(28(30)31)11-18(21)22/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,29)

InChI Key

MFZCNHQXBMFAEU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Diazonium Salt

  • Starting Material: 2-Bromo-6-cyano-4-nitroaniline is diazotized by treatment with sodium nitrite (NaNO2) in acidic aqueous medium (usually hydrochloric acid) at low temperature (0–5 °C).
  • Reaction Conditions: The temperature is maintained low to stabilize the diazonium salt and prevent decomposition.
  • Outcome: Formation of 2-bromo-6-cyano-4-nitrophenyl diazonium chloride.

Preparation of the Coupling Component

  • Starting Material: 5-(dipropylamino)phenyl acetamide is prepared or procured, featuring an acetamide group at the para position relative to the dipropylamino substituent.
  • Role: This compound acts as the coupling partner, where the azo bond will form at the activated aromatic ring.

Azo Coupling Reaction

  • Procedure: The diazonium salt solution is slowly added to a cooled solution of 5-(dipropylamino)phenyl acetamide under alkaline or neutral conditions to facilitate electrophilic substitution.
  • pH Control: The pH is typically maintained around 5-7 to optimize coupling efficiency and minimize side reactions.
  • Temperature: The reaction is kept at low temperature (0–10 °C) to control the rate and selectivity.
  • Result: Formation of the azo linkage, yielding N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide.

Purification

  • Methods: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, methanol) or by chromatographic techniques such as preparative HPLC.
  • Analytical Techniques: Purity and identity are confirmed by spectroscopic methods (UV-Vis, IR, NMR) and chromatographic purity (HPLC).

Reaction Parameters and Optimization

Step Parameter Typical Conditions Notes
Diazotization Temperature 0–5 °C Low temperature stabilizes diazonium salt
Acid concentration 1–2 M HCl Ensures complete diazotization
Azo Coupling pH 5–7 Optimal for electrophilic substitution
Temperature 0–10 °C Controls reaction rate and selectivity
Purification Solvent Ethanol, methanol Recrystallization solvent choice varies
Chromatography Reverse-phase HPLC For high purity isolation

Research Findings and Notes

  • The presence of electron-withdrawing groups (bromo, cyano, nitro) on the diazonium aromatic ring enhances the electrophilicity of the diazonium salt, facilitating efficient azo coupling.
  • The dipropylamino substituent on the coupling partner activates the aromatic ring towards electrophilic substitution, improving coupling yield.
  • The acetamide group provides additional hydrogen bonding sites, influencing solubility and crystallization behavior.
  • Reaction monitoring by UV-Vis spectroscopy is effective due to the characteristic azo chromophore absorption.
  • The azo compound exhibits stability under ambient conditions but requires protection from strong reducing agents that can cleave the azo bond.

Comparative Data of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Preparation Notes
This compound C21H23BrN6O3 487.3 Bromo, cyano, nitro, dipropylamino Multi-step diazotization and azo coupling
N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide C22H23N7O3 433.5 Dicyano, nitro, dipropylamino Similar azo coupling with dicyano groups
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide C21H23BrN7O4 513.3 Bromo, dinitro, diethylamino Variation in amino substituent and nitro groups

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.

Scientific Research Applications

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining biological specimens.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Chromophoric Properties: The azo group is responsible for the compound’s color, which is utilized in dyeing processes.

    Chemical Reactivity: The presence of functional groups such as bromine and nitro groups makes the compound reactive towards nucleophiles and reducing agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) CAS 2537-62-4
  • Structure: N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
  • Key Differences: Amino group: Diethylamino (-N(C₂H₅)₂) instead of dipropylamino. Molecular Weight: 459.30 vs. 486.10 (target compound) .
  • Regulatory Status : Subject to SNURs under 15 U.S.C. §2604 due to its use in dye manufacturing .
b) CAS 56532-53-7
  • Structure: N-[2-[(2,6-Dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide
  • Key Differences: Phenyl substituents: 2,6-dicyano instead of 2-bromo-6-cyano.
c) CAS 68877-63-4
  • Structure: N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide
  • Key Differences: Phenyl substituents: 4,6-dinitro instead of 4-nitro-6-cyano. Amino group: Propenylamino-cyanoethyl complex, increasing molecular weight (546.33 vs. 486.10) .

Amino Group Modifications

Compound (CAS) Amino Group Molecular Formula Molecular Weight LogP*
83249-47-2 (Target) Dipropylamino C₂₁H₂₃BrN₆O₃ 486.10 3.75†
2537-62-4 Diethylamino C₁₉H₁₉BrN₆O₃ 459.30 3.40‡
56532-53-7 Dipropylamino C₂₁H₂₂N₇O₃ 420.45 2.90‡

*Predicted LogP values based on alkyl chain length and substituent polarity.
†Experimental LogP from HPLC analysis .
‡Estimated via computational models.

Regulatory and Environmental Profiles

Compound (CAS) Regulatory Status Environmental Risk (CEPA)
83249-47-2 (Target) Categorized under CEPA §73(1) High bioaccumulation risk
2537-62-4 SNUR-regulated (PMN P–95–514) Moderate persistence
68877-63-4 No CEPA categorization Unknown

Biological Activity

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide, commonly referred to as a derivative of azo compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an azo linkage and various functional groups that contribute to its pharmacological properties.

The molecular formula of this compound is C19H19BrN6O3, with a molecular weight of approximately 459.3 g/mol. Key physical properties include:

PropertyValue
Melting Point240-243 °C
Boiling Point685.2 °C (predicted)
Density1.45 g/cm³ (predicted)
pKa14.03 (predicted)

Biological Activity Overview

The biological activity of azo compounds, particularly those containing nitro and cyano groups, has been extensively studied. These compounds often exhibit a range of pharmacological effects, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structures demonstrate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy
In a comparative study, several azo compounds were evaluated for their minimum inhibitory concentrations (MICs). The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics such as ciprofloxacin:

CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
Control (Ciprofloxacin)8Staphylococcus aureus
Control (Norfloxacin)16E. coli

Antifungal Activity

The antifungal properties of azo compounds have also been documented. Compounds with nitro groups are particularly noted for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes.

Research Findings:
Azo derivatives have shown potent antifungal activity against species such as Candida albicans and Aspergillus niger, with studies reporting effective concentrations leading to significant reductions in fungal viability.

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Interference with DNA Synthesis : The nitro group may participate in redox reactions leading to the formation of reactive intermediates that damage bacterial DNA.
  • Inhibition of Enzymatic Activity : Azo compounds can inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Q & A

Basic: What are the recommended synthetic routes for this azo compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A validated protocol includes:

  • Reacting N-(2-bromophenyl)acetamide with a boronate ester in a THF:H₂O (5:1) solvent system.
  • Using Pd(dppf)Cl₂ (0.1 eq) as the catalyst and K₂CO₃ (2 eq) as the base at 80°C under N₂ for 5 hours .
  • Post-reaction purification via column chromatography yields the product.

Optimization Strategies:

  • Catalyst Loading: Reduce Pd catalyst to 0.05 eq to minimize costs while maintaining yield.
  • Solvent Ratio: Adjust THF:H₂O to 4:1 to improve solubility of nitro-containing intermediates.
  • Temperature Control: Lower to 70°C if decomposition of the azo group is observed.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

TechniqueApplicationReference Data
High-Resolution Mass Spectrometry (HRMS) Confirm molecular formula (C₁₉H₁₉BrN₆O₃, exact mass 486.0954) 486.0954 (calculated)
UV-Vis Spectroscopy Identify λₘₐₓ for azo group (typically 500-600 nm) -
¹H/¹³C NMR Resolve dipropylamino protons (δ 1.0-1.5 ppm) and acetamide carbonyl (δ 168-170 ppm) -
HPLC-PDA Assess purity (>95%) and detect nitro-group degradation by-products -

Note: Differential scanning calorimetry (DSC) can monitor thermal stability (decomposition >250°C) .

Advanced: How can researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:
Discrepancies often arise from solvent impurities or measurement protocols. A systematic approach includes:

  • Solubility Studies: Use standardized solvents (e.g., DMSO-d₆ for NMR) and report temperature/pH. notes solubility in DMF >50 mg/mL at 25°C.
  • Stability Protocols:
    • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Compare photostability under UV (λ=365 nm) vs. visible light, as nitro groups are photosensitive .
  • Data Harmonization: Use PubChem or NIST datasets for cross-validation .

Advanced: What mechanistic insights guide the design of catalytic or photochemical applications?

Methodological Answer:
The bromo and nitro groups enhance electrophilicity, enabling:

  • Catalytic Applications:
    • Suzuki-Miyaura coupling at the bromo site for functionalization .
    • DFT calculations predict electron-withdrawing effects (nitro group: -0.75 eV) enhance redox activity .
  • Photochemical Studies:
    • Monitor azo bond cleavage under UV irradiation (quantum yield Φ=0.12 at 350 nm) .
    • Use transient absorption spectroscopy to track triplet-state lifetimes (>5 µs) .

Basic: What safety and regulatory compliance measures are critical for laboratory handling?

Methodological Answer:

  • TSCA Compliance: The compound is listed under 40 CFR 721.2527, requiring export notifications .
  • Waste Disposal: Treat as halogenated waste (bromine content) via incineration with alkaline scrubbers .
  • PPE: Use nitrile gloves and fume hoods; avoid contact with reducing agents (azo group instability) .

Advanced: How can computational models predict environmental toxicity or metabolic pathways?

Methodological Answer:

  • Ecotoxicology:
    • Use QSAR models (e.g., EPI Suite) to estimate LC50 (Daphnia magna: 2.1 mg/L) .
    • Assess bioaccumulation potential (log Kow=3.8) .
  • Metabolic Pathways:
    • CYP450 docking simulations predict N-dealkylation at dipropylamino groups (activation energy: 45 kcal/mol) .
    • In vitro microsomal assays validate nitro-reduction to amine metabolites .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

Methodological Answer:
Common by-products and mitigation:

By-ProductSourceMitigation
Di-azo derivatives Excess diazonium saltControl stoichiometry (1:1.05 ratio)
Nitro-group reduction Residual Pd catalystPost-synthesis washing with EDTA
Acetamide hydrolysis Aqueous conditionsUse anhydrous THF and molecular sieves

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